molecular formula C6H9NO2S B14540136 5-Ethyl-2-(methanesulfinyl)-1,3-oxazole CAS No. 62124-54-3

5-Ethyl-2-(methanesulfinyl)-1,3-oxazole

Cat. No.: B14540136
CAS No.: 62124-54-3
M. Wt: 159.21 g/mol
InChI Key: OVMCJOBUFYXXDD-UHFFFAOYSA-N
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Description

Oxazole, 5-ethyl-2-(methylsulfinyl)- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound has an ethyl group at the 5-position and a methylsulfinyl group at the 2-position. Oxazoles are known for their wide range of biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. For the specific synthesis of 5-ethyl-2-(methylsulfinyl)-oxazole, the starting materials would include a β-hydroxy amide with the appropriate substituents. The reaction is usually carried out at room temperature and can be facilitated by reagents like Deoxo-Fluor® .

Industrial Production Methods

In an industrial setting, the synthesis of oxazole derivatives can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing a catalyst, such as manganese dioxide. This method allows for the efficient and rapid production of oxazole derivatives with high purity .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 5-ethyl-2-(methylsulfinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Oxazole, 5-ethyl-2-(methylsulfinyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of oxazole, 5-ethyl-2-(methylsulfinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 5-ethyl-2-(methylsulfinyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and methylsulfinyl groups can enhance its reactivity and biological activity compared to other oxazole derivatives .

Properties

CAS No.

62124-54-3

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

5-ethyl-2-methylsulfinyl-1,3-oxazole

InChI

InChI=1S/C6H9NO2S/c1-3-5-4-7-6(9-5)10(2)8/h4H,3H2,1-2H3

InChI Key

OVMCJOBUFYXXDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)S(=O)C

Origin of Product

United States

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